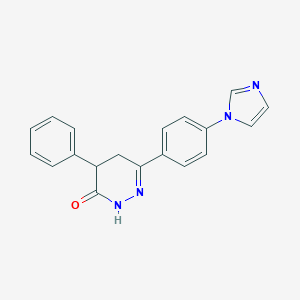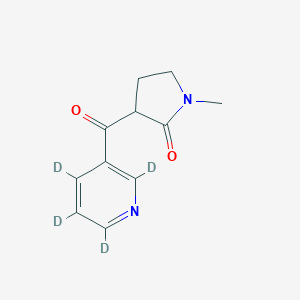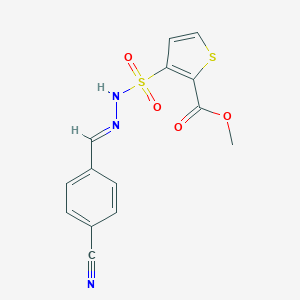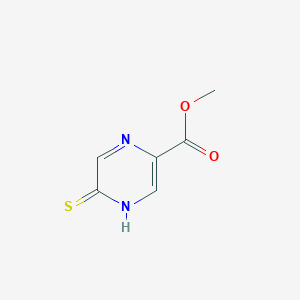
5-Mercaptopyrazine-2-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Mercaptopyrazine-2-carboxylic acid methyl ester, also known as MPCE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrazine and is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. In
作用機序
The mechanism of action of 5-Mercaptopyrazine-2-carboxylic acid methyl ester is not yet fully understood. However, studies have shown that 5-Mercaptopyrazine-2-carboxylic acid methyl ester inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
生化学的および生理学的効果
5-Mercaptopyrazine-2-carboxylic acid methyl ester has been shown to have several biochemical and physiological effects. Studies have shown that 5-Mercaptopyrazine-2-carboxylic acid methyl ester can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
実験室実験の利点と制限
One of the significant advantages of using 5-Mercaptopyrazine-2-carboxylic acid methyl ester in lab experiments is its high potency. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit potent activity against cancer cells and bacteria at low concentrations. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 5-Mercaptopyrazine-2-carboxylic acid methyl ester in lab experiments is its potential toxicity. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit cytotoxic effects on normal cells at high concentrations, which could limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 5-Mercaptopyrazine-2-carboxylic acid methyl ester. One of the significant areas of focus is the development of new drugs based on 5-Mercaptopyrazine-2-carboxylic acid methyl ester. Researchers are exploring the potential of 5-Mercaptopyrazine-2-carboxylic acid methyl ester as a lead compound for the development of new cancer drugs and antibiotics. Additionally, there is a growing interest in the use of 5-Mercaptopyrazine-2-carboxylic acid methyl ester in materials science, particularly in the development of new sensors and catalysts. Further research is needed to fully understand the mechanism of action of 5-Mercaptopyrazine-2-carboxylic acid methyl ester and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-Mercaptopyrazine-2-carboxylic acid methyl ester is a chemical compound with significant potential in various fields of scientific research. Its potent antitumor, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and antibiotics. While there are limitations to its use in lab experiments, the future directions for the research and development of 5-Mercaptopyrazine-2-carboxylic acid methyl ester are promising. Further research is needed to fully explore the potential of 5-Mercaptopyrazine-2-carboxylic acid methyl ester in various fields of scientific research.
合成法
The synthesis of 5-Mercaptopyrazine-2-carboxylic acid methyl ester involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride, followed by the addition of sodium hydrosulfide to form the corresponding thiol. The thiol is then methylated using dimethyl sulfate to yield 5-Mercaptopyrazine-2-carboxylic acid methyl ester. This method is a straightforward and efficient way to synthesize 5-Mercaptopyrazine-2-carboxylic acid methyl ester in high yields.
科学的研究の応用
5-Mercaptopyrazine-2-carboxylic acid methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 5-Mercaptopyrazine-2-carboxylic acid methyl ester is in the development of new drugs. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit potent antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been shown to possess antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
特性
CAS番号 |
147032-26-6 |
|---|---|
製品名 |
5-Mercaptopyrazine-2-carboxylic acid methyl ester |
分子式 |
C6H6N2O2S |
分子量 |
170.19 g/mol |
IUPAC名 |
methyl 6-sulfanylidene-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H6N2O2S/c1-10-6(9)4-2-8-5(11)3-7-4/h2-3H,1H3,(H,8,11) |
InChIキー |
GNLFJDDHMSUFDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=S)C=N1 |
正規SMILES |
COC(=O)C1=CNC(=S)C=N1 |
同義語 |
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



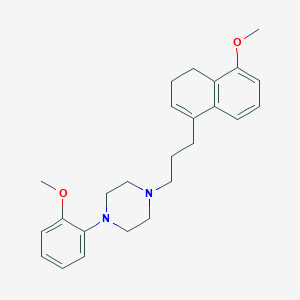
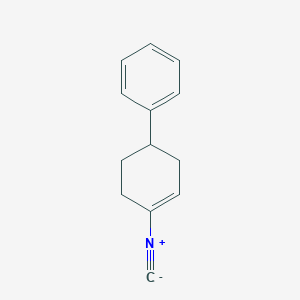
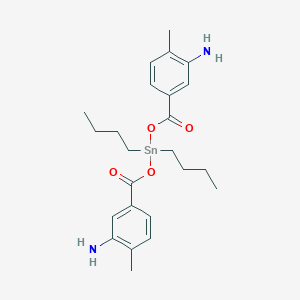
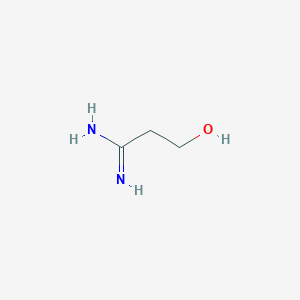
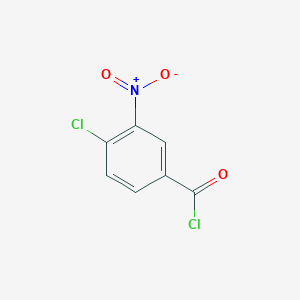
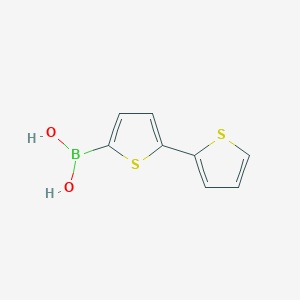
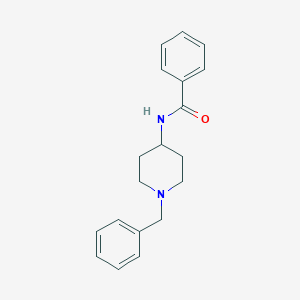
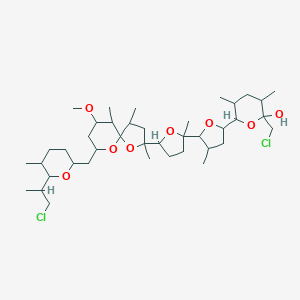


![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
